molecular formula C4H8N2O4 B2611659 Propyl nitrocarbamate CAS No. 354772-95-5

Propyl nitrocarbamate

Cat. No.: B2611659
CAS No.: 354772-95-5
M. Wt: 148.118
InChI Key: GLZQEMOBLDPHOM-UHFFFAOYSA-N
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Description

Propyl nitrocarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications. This compound, specifically, is known for its potential use as an energetic material due to its high oxygen content and stability.

Biochemical Analysis

Biochemical Properties

Propyl nitrocarbamate, like other carbamates, may interact with various enzymes, proteins, and other biomolecules. The specific interactions of this compound have not been extensively studied. This interaction is often exploited in the use of certain carbamates as pesticides .

Cellular Effects

These effects are likely due to the ability of carbamates to initiate, facilitate, or exacerbate pathological immune processes .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Carbamates typically exert their effects through the inhibition of enzymes. For instance, carbamates inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter .

Metabolic Pathways

Carbamates are generally metabolized in the liver, where they undergo hydrolysis and conjugation reactions .

Transport and Distribution

Carbamates are generally lipophilic, allowing them to easily cross cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl nitrocarbamate can be synthesized through the nitration of propyl carbamate. The process involves treating propyl carbamate with a nitrating agent such as a mixture of fuming nitric acid and acetic anhydride. The reaction typically requires one and a half equivalents of nitric acid to achieve complete nitration when acetic anhydride is used as the dehydrating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The nitration reaction is carried out in large reactors with precise temperature and concentration controls to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl nitrocarbamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitrocarbamate derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines and other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrocarbamate derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Propyl nitrocarbamate has several scientific research applications:

Comparison with Similar Compounds

Propyl nitrocarbamate can be compared with other nitrocarbamates and carbamate compounds:

This compound stands out due to its balance of stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

propyl N-nitrocarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c1-2-3-10-4(7)5-6(8)9/h2-3H2,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZQEMOBLDPHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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